molecular formula C16H12O6 B600195 (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione CAS No. 891197-67-4

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

Cat. No. B600195
M. Wt: 300.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, also known as (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, is a useful research compound. Its molecular formula is C16H12O6 and its molecular weight is 300.26. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activity

Chromones and their derivatives, including compounds similar to the chemical structure of interest, have demonstrated significant antioxidant properties. These compounds are present in various foods and are associated with physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant ability to neutralize active oxygen and scavenge free radicals can delay or inhibit cellular impairment, leading to various diseases. Structural features such as the double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

Bioactive Heterocyclic Compound Applications

Coumarins, closely related to the chemical compound of interest, are significant in synthetic organic chemistry, showing a range of chemical, photochemical, and biological properties. Their synthesis, reactivity, and applications in various fields of biology highlight the importance of these compounds. They serve as precursor molecules in pharmaceuticals, perfumery, and agrochemical industries. The study underscores the vast potential of 3-hydroxycoumarin, a compound within the same class, due to its numerous applications and properties (Yoda, 2020).

Anti-Cancer Effects and Mechanisms

Flavonoid compounds, such as baicalein (which shares structural similarities with the compound ), have been found to possess anti-cancer activities. Specifically, in hepatocellular carcinoma (HCC), baicalein has shown effects on biological processes involving cell proliferation, metastasis, apoptosis, and autophagy. The compound's potential as a novel anticancer drug for HCC treatment highlights the broader therapeutic applications of structurally related compounds (Bie et al., 2017).

Synthetic Precursors and Chemical Reactions

Quinoxalines, including benzopyrazines which are structurally related to the compound of interest, play a crucial role in the development of dyes, pharmaceuticals, and antibiotics. The synthesis and applications of quinoxaline compounds in antitumor properties and as catalysts' ligands demonstrate the versatility and importance of these heterocyclic compounds in chemical research (Pareek & Kishor, 2015).

properties

IUPAC Name

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2/t7-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKCZCKWXTXPRZ-HYORBCNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746965
Record name (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflatoxin P2

CAS RN

891197-67-4
Record name (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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